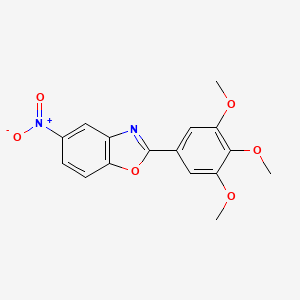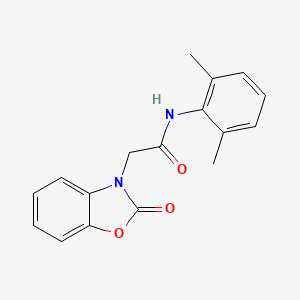![molecular formula C17H28ClNO3 B4409723 4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4409723.png)
4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride
Descripción general
Descripción
4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride, also known as Bopindolol, is a beta-adrenergic blocker medication that is used to treat hypertension and angina. This compound was first synthesized in 1981 and has been extensively studied for its therapeutic potential in cardiovascular diseases.
Mecanismo De Acción
4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels. This prevents the action of adrenaline and other stress hormones, which can cause the heart to beat faster and harder. By blocking these receptors, this compound reduces the workload on the heart and lowers blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of renin, a hormone that regulates blood pressure, and increase the production of nitric oxide, which helps to relax blood vessels. Additionally, this compound can reduce the levels of triglycerides and cholesterol in the blood, which can help to prevent atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride has several advantages for lab experiments. It has a high affinity for beta-adrenergic receptors, which makes it a potent and selective blocker. Additionally, this compound has a long half-life, which allows for sustained effects. However, this compound has some limitations for lab experiments. It can cause bradycardia and hypotension, which can affect the results of cardiovascular studies. Additionally, this compound can interact with other drugs, which can complicate experimental design.
Direcciones Futuras
There are several future directions for 4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride research. One area of interest is the development of new formulations that can improve the bioavailability and pharmacokinetics of this compound. Additionally, this compound has been studied for its potential in treating other diseases, such as glaucoma and Parkinson's disease. Finally, this compound has been studied for its potential in combination therapy with other drugs, which can improve its efficacy and reduce side effects.
Conclusion:
In conclusion, this compound is a beta-adrenergic blocker that has been extensively studied for its therapeutic potential in cardiovascular diseases. It works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of new formulations and the investigation of its potential in treating other diseases.
Aplicaciones Científicas De Investigación
4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride has been extensively studied for its therapeutic potential in cardiovascular diseases. It has been shown to effectively lower blood pressure and reduce the risk of heart failure. Additionally, this compound has been studied for its antiarrhythmic effects, which can help to prevent irregular heartbeats.
Propiedades
IUPAC Name |
4-[3-(2-butoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-7-4-5-8-17(16)21-13-6-9-18-10-14-19-15-11-18;/h4-5,7-8H,2-3,6,9-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZGXAFPBSBJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)
![4-[4-(4-methyl-1-piperazinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4409657.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409660.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
![N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
![1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4409685.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409696.png)
![2-methyl-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4409697.png)
![5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4409712.png)